molecular formula C9H17NO2S B2681336 2-Pentyl-1,3-thiazolidine-4-carboxylic acid CAS No. 69588-05-2

2-Pentyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2681336
CAS RN: 69588-05-2
M. Wt: 203.3
InChI Key: YAHGGWNXWOIXJD-UHFFFAOYSA-N
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Description

2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with the CAS Number: 69588-05-2 . It has a molecular weight of 203.31 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiazolidine derivatives, such as 2-Pentyl-1,3-thiazolidine-4-carboxylic acid, involves the reaction of 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .


Molecular Structure Analysis

The IUPAC name for this compound is 2-pentyl-1,3-thiazolidine-4-carboxylic acid . The InChI code for this compound is 1S/C9H17NO2S/c1-2-3-4-5-8-10-7 (6-13-8)9 (11)12/h7-8,10H,2-6H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

The compound has a melting point of 165-168°C . It is a powder and is stored at room temperature .

Scientific Research Applications

1. Cancer Therapeutics

  • Summary of Application: Thiazolidin-4-one derivatives have shown significant anticancer activities. They have been the subject of extensive research and have demonstrated considerable potential as anticancer agents .
  • Methods of Application: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives. These compounds play a role in anticancer activity by inhibiting various enzymes and cell lines .
  • Results or Outcomes: The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

2. Anti-Diabetes Agents

  • Summary of Application: Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors have potential as anti-diabetes agents .
  • Methods of Application: The development of novel anti-diabetic drugs based on PTP1B inhibitors has captured the attention of many researchers. Thiazole and thiazolidine derivatives have been used in the development of these inhibitors .
  • Results or Outcomes: Many PTP1B inhibitors containing thiazole and thiazolidine moieties described in this review exhibit preferable activities, which would be of importance for the rational design and efficient application of PTP1B inhibitors with anti-diabetes activity .

3. Antioxidant Activity

  • Summary of Application: Certain thiazolidine derivatives have shown significant antioxidant activity. This property makes them valuable in the development of treatments for diseases caused by oxidative stress .
  • Methods of Application: The antioxidant activity of these compounds is typically evaluated using various biochemical assays .
  • Results or Outcomes: One study found that a thiazolidine derivative with a Cl group in the para position of the phenyl ring showed important radical scavenging ability, being 20 times more active than ibuprofen .

4. Peptide Coupling Reactions

  • Summary of Application: Thiazolidine derivatives are used in peptide coupling reactions. These reactions are crucial in the synthesis of proteins .
  • Methods of Application: The specific methods of application can vary, but typically involve the use of thiazolidine derivatives as coupling agents in the formation of peptide bonds .
  • Results or Outcomes: The outcomes of these reactions are peptides, which are key components of proteins and play vital roles in biological processes .

5. Bioconjugation

  • Summary of Application: Thiazolidine derivatives can be used in bioconjugation reactions. These reactions are used to attach two molecules together, often a small molecule to a biomolecule .
  • Methods of Application: The reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product that remains stable and does not require any catalyst .
  • Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

6. Radical Scavenging

  • Summary of Application: Certain thiazolidine derivatives have shown significant radical scavenging ability. This property makes them valuable in the development of treatments for diseases caused by oxidative stress .
  • Methods of Application: The radical scavenging activity of these compounds is typically evaluated using various biochemical assays .
  • Results or Outcomes: One study found that a thiazolidine derivative with a Cl group in the para position of the phenyl ring showed important radical scavenging ability, being 20 times more active than ibuprofen .

7. Peptide Coupling Reactions

  • Summary of Application: Thiazolidine derivatives are used in peptide coupling reactions. These reactions are crucial in the synthesis of proteins .
  • Methods of Application: The specific methods of application can vary, but typically involve the use of thiazolidine derivatives as coupling agents in the formation of peptide bonds .
  • Results or Outcomes: The outcomes of these reactions are peptides, which are key components of proteins and play vital roles in biological processes .

8. Bioconjugation

  • Summary of Application: Thiazolidine derivatives can be used in bioconjugation reactions. These reactions are used to attach two molecules together, often a small molecule to a biomolecule .
  • Methods of Application: The reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product that remains stable and does not require any catalyst .
  • Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-pentyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHGGWNXWOIXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentyl-1,3-thiazolidine-4-carboxylic acid

CAS RN

69588-05-2
Record name 2-pentyl-1,3-thiazolidine-4-carboxylic acid
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Citations

For This Compound
3
Citations
HJ Kim, HS Shin - Analytica chimica acta, 2011 - Elsevier
We describe a simple derivatization method to determine aldehydes. This method is based on derivatization with d-cysteine and consecutive liquid chromatography–tandem mass …
Number of citations: 31 www.sciencedirect.com
A Vandemoortele, M Simon, A Claes… - Journal of Agricultural …, 2020 - ACS Publications
The reactivity of hexanal, (E)-hex-2-enal, 4-hydroxyhex-2-enal, and 4-hydroxynon-2-enal in oil-in-water emulsions and their respective compartments, in the presence and absence of …
Number of citations: 4 pubs.acs.org
A Nobis, F Lehnhardt, M Gebauer, T Becker, M Gastl - Foods, 2021 - mdpi.com
The dynamic changes in beer flavor are determined by its aging potential, which comprises of present free and bound-state aldehydes and their precursors. Rising flavor-active aging …
Number of citations: 8 www.mdpi.com

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